molecular formula C9H24OSi2 B8512884 1,3-Bis(trimethylsilyl)propan-2-ol CAS No. 17887-33-1

1,3-Bis(trimethylsilyl)propan-2-ol

Cat. No.: B8512884
CAS No.: 17887-33-1
M. Wt: 204.46 g/mol
InChI Key: APTAPQXGYNQSOS-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)propan-2-ol is a silyl-protected secondary alcohol featuring two trimethylsilyl (TMS) groups at the 1- and 3-positions of a propan-2-ol backbone. Trimethylsilyl groups are known for their steric bulk and electron-donating characteristics, which can enhance lipophilicity, alter solubility, and stabilize intermediates in organic synthesis . Such derivatives are often utilized as protective groups for hydroxyl functionalities or as precursors in organometallic chemistry.

Properties

CAS No.

17887-33-1

Molecular Formula

C9H24OSi2

Molecular Weight

204.46 g/mol

IUPAC Name

1,3-bis(trimethylsilyl)propan-2-ol

InChI

InChI=1S/C9H24OSi2/c1-11(2,3)7-9(10)8-12(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

APTAPQXGYNQSOS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C[Si](C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 1,3-Bis(trimethylsilyl)propan-2-ol with structurally related propan-2-ol derivatives is presented below, focusing on substituent effects, synthesis, and applications.

Structural and Functional Analysis

  • Substituent Effects: Trimethylsilyl vs. Aryloxy: TMS groups impart greater steric hindrance and hydrophobicity compared to aryloxy substituents, which are more π-conjugated and polarizable. This makes TMS derivatives less suitable for biological targeting but more effective in non-polar solvents or as protective groups . Electron-Donating vs.
  • Synthesis :

    • TMS derivatives are typically synthesized via silylation reactions (e.g., using TMS-Cl with a base), contrasting with the epichlorohydrin-based methods for aryloxy derivatives .
    • highlights the versatility of propan-2-ol backbones for functionalization, with chloroethoxy intermediates enabling azide/amine derivatization—a strategy adaptable to TMS groups .
  • Applications :

    • Pharmaceuticals : Aryloxy derivatives exhibit antileishmanial activity, driven by substituent hydrophobicity and electronic effects . TMS derivatives are less likely to show direct bioactivity due to poor aqueous solubility.
    • Organic Synthesis : TMS groups protect hydroxyls during multi-step reactions, while azidoethoxy derivatives serve as click chemistry precursors .

Contradictions and Limitations

  • describes a Cu(II) complex with a bispicolylamine ligand on propan-2-ol, demonstrating metal-coordination capability . However, TMS groups’ steric bulk may hinder similar coordination chemistry in this compound.
  • The propargyl-TMS compound () shares silicon-based functionality but differs in backbone structure, limiting direct comparisons .

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